molecular formula C13H12BrNO B179343 2-(Benzyloxy)-5-bromoaniline CAS No. 186797-58-0

2-(Benzyloxy)-5-bromoaniline

Cat. No.: B179343
CAS No.: 186797-58-0
M. Wt: 278.14 g/mol
InChI Key: IZHINVQVLJRNDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, the types of reactions it undergoes, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and spectral properties .

Scientific Research Applications

Absorption Properties

  • Novel formazan derivatives, synthesized from compounds including 2-(Benzyloxy)-5-bromoaniline, have been studied for their absorption properties. These studies provide insights into electronic structures and transitions of these compounds, which are significant in the field of photochemistry and materials science (Türkoğlu & Cinar, 2017).

Synthesis of Biologically Active Compounds

  • The compound has been used in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its reactivity in cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions is noteworthy (Verdelet et al., 2011).

Mechanistic Studies

  • Studies have been conducted to understand the rearrangement mechanisms of compounds like 2-bromoaniline, providing valuable insights into chemical reactions and synthesis processes (Barraza & Denmark, 2017).

Total Synthesis of Anticapsin

  • Research into the total synthesis of anticapsin, an important biochemical compound, has utilized derivatives of this compound. These studies contribute significantly to the field of medicinal chemistry and drug development (Crossley, Davies, & Hambley, 1994).

Synthesis of Brominated Anilines

  • The synthesis of brominated anilines, using this compound, is vital for the development of new materials and chemicals. Such research is crucial for expanding our understanding of halogenated compounds (Churakov et al., 1994).

Mechanism of Action

If the compound is biologically active, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

5-bromo-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHINVQVLJRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627523
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186797-58-0
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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